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Compound of Interest

Phenyiltrimethylammonium
Compound Name:

methosulfate
CAS No.: 28001-58-3
Cat. No.: B1599949

Get Quote

Chemical Identity & Structural Overview

Compound: Phenyltrimethylammonium methosulfate CAS Registry Number: 4253-34-5
(often associated with the cation/salt complex) or 28001-58-3 (specific salt registry). Molecular
Formula:

Molecular Weight: 247.31 g/mol
This compound is an ionic salt consisting of two distinct species:
¢ Cation: Phenyltrimethylammonium (

), MW: 136.21

¢ Anion: Methosulfate (Methyl sulfate) (

), MW: 111.10[1]
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Accurate characterization requires resolving the signals from both the aromatic cationic core
and the aliphatic anionic counter-ion.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[2][3][4][5][6][7][8]
Experimental Protocol

¢ Solvent Selection: DMSO-

is the preferred solvent for routine analysis due to its ability to dissolve the salt completely
and prevent rapid proton exchange.

is a viable alternative but may shift the water peak into the region of interest for the
methosulfate methyl group.

o Concentration: Prepare a 10-15 mg/mL solution to ensure adequate signal-to-noise ratio for
acquisition.

o Reference: Calibrate to residual DMSO pentet at 2.50 ppm (
) and 39.5 ppm (
).

NMR Data (400 MHz, DMSO- )

The proton spectrum is characterized by the sharp singlet of the quaternary ammonium
methyls and the distinct singlet of the methosulfate anion.
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Shift ( o ] ] Structural
Multiplicity Integration Assignment .
Moiety
» Ppm)
) Methosulfate
3.38 Singlet (s) 3H ]
Anion
) Cation
3.62 Singlet (s) 9H )
(Trimethyl)
7.55-7.65 Multiplet (m) 2H Ar-H (Meta) Phenyl Ring
7.65-7.72 Multiplet (m) 1H Ar-H (Para) Phenyl Ring
7.95-8.05 Doublet (d) 2H Ar-H (Ortho) Phenyl Ring

Technical Insight:
o Differentiation: The

signal (3.62 ppm) is deshielded by the positive charge on the nitrogen. The
signal (3.38 ppm) appears slightly upfield relative to the ammonium methyls but is distinct.

o Aromatic Region: The positive charge on the nitrogen exerts a strong electron-withdrawing
inductive effect (-1), significantly deshielding the ortho protons (~8.0 ppm) compared to
neutral aniline derivatives.

NMR Data (100 MHz, DMSO- )

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599949?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Shift (

Assignment Structural Moiety
» Ppm)
53.5 Methosulfate Anion
56.8 Cation (Trimethyl)
120.5 Ar-C (Ortho) Phenyl Ring
130.4 Ar-C (Meta) Phenyl Ring
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Infrared (IR) Spectroscopy[9][10]
Experimental Protocol

o Method: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to avoid
hygroscopic water absorption, which interferes with the sulfate region.

e Resolution: 4 cm

Key Absorption Bands[8][10][11]

The IR spectrum is dominated by the strong sulfonyl stretches of the anion, which can obscure
the fingerprint region.
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Bend Benzene

Mass Spectrometry (MS)[6]

Experimental Protocol

« lonization: Electrospray lonization (ESI) is the gold standard for this salt.

o Positive Mode (ESI+): Detects the intact cation.

o Negative Mode (ESI-): Detects the intact anion.

e Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

Mass Spectral Data[6][9][11][12][13][14][15]
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lonization Mode m/z (Observed) Species Formula

Molecular Cation (
ESI (+) 136.1
)

Molecular Anion (
ESI (-) 111.0
)

Fragmentation Pathway (MS/MS of m/z 136.1)

Upon collision-induced dissociation (CID), the cation typically undergoes dealkylation or radical
loss.

e Precursor: m/z 136.1 (

)

e Primary Fragment: m/z 121.1
o Mechanism:[2][3] Homolytic cleavage/loss of a methyl radical (

, 15 Da) is less common in closed-shell cations but observed in high-energy CID.

o Alternative (Neutral Loss): Loss of Methanol or rearrangement depending on collision

energy.
e Secondary Fragment: m/z 77.0 (
)
o Mechanism:[2][3] Loss of trimethylamine neutral (
, 59 Da).

Visual Analysis Workflow

The following diagram illustrates the logical flow for confirming the identity of
Phenyltrimethylammonium methosulfate using the multi-modal data described above.
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ESI(+): m/z 136.1
(Cation Confirmed)

Mass Spec (ESI) ESI(-): m/z 111.0
/ (Anion Confirmed)

Unknown Sample Solubility Check | NMR Prep - w| Singlet 3.62 ppm (N-Me)
(White Crystalline Solid) (Soluble in Water/DMsO) | | (omso-dey [ | 1H NMR Spectrum » Singlet 3.38 ppm (O-Me)

Band ~1220 cm-1
(Sulfate Anion)

IDENTITY CONFIRMED:
Phenyltrimethylammonium
Methosulfate

Click to download full resolution via product page

Caption: Integrated analytical workflow for the structural validation of
Phenyltrimethylammonium methosulfate.

Quality Control & Impurity Profile

When analyzing commercial samples, researchers should be vigilant for common impurities
arising from hydrolysis or incomplete synthesis:

» Dimethylaniline: Detected by
NMR (Singlet ~2.9 ppm).
¢ Methanol: Hydrolysis product of the methosulfate; Singlet at 3.16 ppm (in DMSO-

) and broad OH peak.

o Methyl Sulfate Acid (H-OSO3Me): pH sensitive shift in the anion signal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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